2-Amino-3,5-dibromo-4-fluorobenzoic acid
Description
2-Amino-3,5-dibromo-4-fluorobenzoic acid: is a chemical compound with the molecular formula C7H4Br2FNO2 and a molecular weight of 312.92 g/mol . It is characterized by the presence of amino, bromine, and fluorine substituents on a benzoic acid core. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
2-amino-3,5-dibromo-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDUVODEYZAMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dibromo-4-fluorobenzoic acid typically involves the bromination and fluorination of a benzoic acid derivative. One common method includes the following steps:
Bromination: A benzoic acid derivative is treated with bromine in the presence of a catalyst to introduce bromine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,5-dibromo-4-fluorobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Nitro or nitroso compounds.
Reduction Products: Alcohols or aldehydes.
Scientific Research Applications
2-Amino-3,5-dibromo-4-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dibromo-4-fluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-5-bromo-3-fluorobenzoic acid
- 2-Amino-5-fluorobenzoic acid
- 2-Amino-4-bromo-3-fluorobenzoic acid
Comparison:
- 2-Amino-3,5-dibromo-4-fluorobenzoic acid is unique due to the presence of two bromine atoms, which can enhance its reactivity and binding affinity compared to compounds with fewer halogen substituents.
- The fluorine atom in the 4-position can influence the compound’s electronic properties, making it distinct from other similar compounds .
Biological Activity
2-Amino-3,5-dibromo-4-fluorobenzoic acid (C₇H₄Br₂FNO₂) is a halogenated benzoic acid derivative notable for its unique structural features, including two bromine atoms and one fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
The molecular weight of this compound is 312.92 g/mol. The compound's structure allows for diverse interactions with biological macromolecules, making it a valuable candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄Br₂FNO₂ |
| Molecular Weight | 312.92 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its ability to form hydrogen bonds through the amino group and participate in halogen bonding via the bromine and fluorine substituents. These interactions can modulate the activity of various enzymes and receptors, leading to significant biological effects such as:
- Antimicrobial Activity : The compound has shown potential against various microbial strains.
- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation by targeting specific molecular pathways.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Anticancer Activity
In vitro studies have explored the anticancer effects of this compound on various cancer cell lines. The results suggest that it may induce apoptosis and inhibit cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the efficacy of this compound against common bacterial strains. The study concluded that the compound could serve as a lead for developing new antimicrobial agents due to its significant inhibition rates.
- Anticancer Research : Another study focused on the effects of this compound on cancer cell lines. The findings indicated that it could effectively reduce cell viability and promote apoptosis in targeted cancer cells, suggesting its potential as an anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
